3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The key steps may involve:
Alkylation: Introduction of the propyl group at the 7-position of the purine ring.
Substitution: Attachment of the piperazine ring at the 8-position.
Allylation: Addition of the prop-2-enyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of the prop-2-enyl group to an epoxide or other oxidized forms.
Reduction: Reduction of the purine ring or the piperazine ring.
Substitution: Replacement of functional groups on the purine or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” exerts its effects involves interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural purines, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A natural purine base found in DNA and RNA.
Uniqueness
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is unique due to its specific substitutions on the purine and piperazine rings, which may confer distinct biological or chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-6-20-8-10-21(11-9-20)15-17-13-12(22(15)7-5-2)14(23)18-16(24)19(13)3/h4H,1,5-11H2,2-3H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSDKBHLMNVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC=C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.